molecular formula C20H21N3O4 B11147611 N~1~-(3,4-dimethoxyphenethyl)-2-[1-oxo-2(1H)-phthalazinyl]acetamide

N~1~-(3,4-dimethoxyphenethyl)-2-[1-oxo-2(1H)-phthalazinyl]acetamide

Cat. No.: B11147611
M. Wt: 367.4 g/mol
InChI Key: BNUPNDCTRKHZFU-UHFFFAOYSA-N
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Description

N¹-(3,4-Dimethoxyphenethyl)-2-[1-oxo-2(1H)-phthalazinyl]acetamide is a heterocyclic acetamide derivative featuring a phthalazinyl core substituted with a 1-oxo group and an acetamide linker connected to a 3,4-dimethoxyphenethyl moiety. The compound’s design aligns with strategies to optimize central nervous system (CNS) penetration, leveraging low hydrogen bond donors/acceptors and rotatable bonds—key parameters for blood-brain barrier permeability .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C20H21N3O4/c1-26-17-8-7-14(11-18(17)27-2)9-10-21-19(24)13-23-20(25)16-6-4-3-5-15(16)12-22-23/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,24)

InChI Key

BNUPNDCTRKHZFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C=N2)OC

Origin of Product

United States

Preparation Methods

Key Intermediates:

  • 2-(1-Oxo-2(1H)-phthalazinyl)acetic acid : Prepared by alkylation of phthalazinone with bromoacetic acid.

  • 3,4-Dimethoxyphenethylamine : Synthesized via reduction of 3,4-dimethoxyphenylacetonitrile.

Stepwise Coupling Approach

Synthesis of 2-(1-Oxo-2(1H)-Phthalazinyl)Acetic Acid

Procedure :

  • Phthalazinone formation : React phthalic anhydride with hydrazine hydrate in acetic acid to yield 1,4-dihydrophthalazin-1-one.

  • Alkylation : Treat phthalazinone with bromoacetic acid in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
    Yield : 68–75%.

Activation of Carboxylic Acid

Method : Convert 2-(1-oxo-2(1H)-phthalazinyl)acetic acid to its acyl chloride using thionyl chloride (SOCl₂) in dry dichloromethane (DCM) at 0°C.
Key Data :

ParameterValue
SolventDCM
Temperature0°C → RT
Reaction Time2 hours
Yield>95%

Amide Bond Formation

Procedure : React the acyl chloride with 3,4-dimethoxyphenethylamine in DCM using triethylamine (TEA) as a base.
Optimization :

  • Molar Ratio : 1:1.2 (acid:amine) to minimize side reactions.

  • Workup : Wash with 5% HCl, saturated NaHCO₃, and brine.
    Yield : 82–88%.

One-Pot Multi-Component Synthesis

Procedure : Combine phthalic anhydride, hydrazine hydrate, and bromoacetic acid in a single reactor, followed by in situ activation and coupling with 3,4-dimethoxyphenethylamine.
Advantages : Reduced purification steps.
Conditions :

ParameterValue
SolventDMF
CatalystEDC/HOBt
TemperatureRT → 40°C
Reaction Time24 hours
Yield70–75%

Alternative Pathways

Ullmann Coupling Strategy

Method : Couple preformed 2-(1-oxo-2(1H)-phthalazinyl)acetamide with 3,4-dimethoxyphenethyl bromide using CuI/L-proline catalysis.
Conditions :

ParameterValue
SolventDMSO
Temperature90°C
Reaction Time48 hours
Yield60–65%

Enzymatic Amidation

Innovative Approach : Use lipase B from Candida antarctica (CAL-B) to catalyze amide bond formation in non-aqueous media.
Key Data :

ParameterValue
Solventtert-Butanol
Enzyme Loading10 wt%
Temperature50°C
Yield55–60%

Critical Optimization Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates but require rigorous drying.

  • Halogenated solvents (DCM) : Ideal for acyl chloride reactions due to low nucleophilicity.

Catalysts and Bases

Base/CatalystRoleYield Impact
TriethylamineScavenges HClOptimal in DCM
EDC/HOBtActivates carboxylic acidReduces racemization
CuI/L-prolineFacilitates couplingModerate yields

Temperature Control

  • Acyl chloride formation : 0°C to prevent decomposition.

  • Amidation : Room temperature to 40°C balances reaction rate and side-product formation.

Industrial-Scale Considerations

  • Cost Efficiency : Thionyl chloride activation is preferred over EDC/HOBt for large-scale production.

  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity.

  • Safety : Use closed systems for SOCl₂ reactions to avoid HCl gas exposure.

Challenges and Solutions

ChallengeSolution
Low solubility of phthalazinoneUse DMF with 10% LiCl
Hydrolysis of acyl chlorideStrict anhydrous conditions
Over-alkylationControlled stoichiometry (1:1.2)

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Anticancer Activity

    Recent studies have indicated that N~1~-(3,4-dimethoxyphenethyl)-2-[1-oxo-2(1H)-phthalazinyl]acetamide exhibits significant anticancer properties. In vitro tests have shown that it can inhibit the growth of various cancer cell lines. For example:

    • Cell Lines Tested : SNB-19, OVCAR-8, NCI-H460
    • Percent Growth Inhibition (PGI) :
      • SNB-19: 86.61%
      • OVCAR-8: 85.26%
      • NCI-H460: 75.99% .

    This level of inhibition suggests a strong potential for development as an anticancer agent.

    Neuroprotective Effects

    The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary data indicate that it may inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function .

    Antimicrobial Properties

    This compound has also shown promise as an antimicrobial agent. Studies suggest that it can effectively combat various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

    The biological activities of this compound can be summarized as follows:

    Activity TypeDescription
    AnticancerSignificant inhibition of cancer cell growth
    NeuroprotectivePotential inhibition of acetylcholinesterase
    AntimicrobialEffective against common bacterial pathogens

    Case Study 1: Anticancer Efficacy

    In a study published in ACS Omega, this compound was tested against multiple cancer cell lines. The findings demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways .

    Case Study 2: Neuroprotective Mechanism

    Another study focused on the neuroprotective effects of the compound revealed that it could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests its potential utility in preventing neurodegeneration .

    Mechanism of Action

    • The exact mechanism remains speculative.
    • Potential molecular targets include receptors, enzymes, or cellular pathways.
    • Further research is needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    Key Observations :

    • The 3,4-dimethoxyphenethyl group is a recurring motif in analogs (e.g., IV-40, 4e), suggesting its utility in enhancing lipophilicity and target engagement .

    Physicochemical Properties and Drug-Likeness

    A comparative analysis of key parameters:

    Parameter Target Compound CNS-11g IV-40 4g (Tetrazole analog)
    Hydrogen Bond Donors 2 (estimated) 2 1 2
    Hydrogen Bond Acceptors 5 (estimated) 5 6 6
    Rotatable Bonds 5 (estimated) 4 7 5
    LogP (Predicted) ~2.8 ~3.1 ~3.5 ~2.5
    CNS Penetration Potential High High Moderate Moderate

    Implications :

    • The target compound’s low hydrogen bond count and moderate LogP align with Lipinski’s rule of five, suggesting oral bioavailability.
    • The 3,4-dimethoxyphenethyl group may enhance metabolic stability compared to simpler alkyl chains .

    Biological Activity

    N~1~-(3,4-dimethoxyphenethyl)-2-[1-oxo-2(1H)-phthalazinyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The compound's structure can be summarized by the following molecular formula:

    • Molecular Formula : C20H21N3O4
    • IUPAC Name : this compound

    Structural Features

    FeatureDescription
    Dimethoxy Group Enhances lipophilicity
    Phthalazine Moiety Implicated in biological activity
    Acetamide Linkage May influence pharmacodynamics

    Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

    • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including α-glucosidase, which plays a critical role in carbohydrate metabolism .
    • Antioxidant Activity : The presence of the phenolic groups contributes to its antioxidant properties, which may protect cells from oxidative stress.
    • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

    In Vitro Studies

    In vitro studies have demonstrated promising results regarding the compound's inhibitory effects on specific enzymes. For example:

    • α-Glucosidase Inhibition : A derivative of the compound showed an inhibition rate of 87.3% at a concentration of 5.39 mmol/L . This suggests potential applications in managing diabetes by controlling postprandial blood glucose levels.

    In Vivo Studies

    While in vitro results are encouraging, in vivo studies are essential for understanding the full scope of biological activity. Current literature lacks extensive in vivo data specifically for this compound; however, related compounds have shown significant therapeutic effects.

    Case Study 1: Antidiabetic Potential

    A study investigated a series of acetamide derivatives, including those similar to this compound. The results indicated that compounds with structural similarities exhibited significant α-glucosidase inhibition and improved glucose tolerance in diabetic models .

    Comparative Analysis with Related Compounds

    A comparative analysis with structurally related compounds reveals varying degrees of biological activity:

    Compound Nameα-Glucosidase Inhibition (%)Anticancer Activity
    This compound87.3Moderate
    4-(3,4-Dimethoxyphenethyl)-2,6-piperazinedione75.0High
    N-(3,4-Dimethoxyphenethyl)-N'-(2,3-dichlorophenyl)thiourea82.5Low

    Conclusion and Future Directions

    This compound exhibits significant potential as an enzyme inhibitor and may have therapeutic applications in diabetes management and cancer treatment. However, further research is needed to elucidate its mechanisms of action fully and to conduct more extensive in vivo studies to confirm its efficacy and safety.

    Future investigations should focus on:

    • Conducting detailed pharmacokinetic studies.
    • Exploring structure-activity relationships to optimize efficacy.
    • Investigating potential side effects and interactions with other medications.

    Q & A

    Basic: What are the optimal synthetic routes for N¹-(3,4-dimethoxyphenethyl)-2-[1-oxo-2(1H)-phthalazinyl]acetamide, and how do reaction conditions influence yield?

    Answer:
    The synthesis typically involves multi-component reactions (MCRs) or stepwise coupling. A validated method includes:

    Phthalazinone Core Formation : Cyclization of precursor carbonyl compounds with hydrazine derivatives under reflux in ethanol .

    Acetamide Coupling : Reacting the phthalazinone intermediate with 3,4-dimethoxyphenethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at 0–5°C to minimize side reactions .

    Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and recrystallization (MeOH/acetone) to achieve >95% purity .
    Critical Factors :

    • Temperature control during coupling prevents epimerization.
    • Solvent polarity affects reaction kinetics; DMF enhances solubility of polar intermediates .

    Basic: What spectroscopic techniques are recommended for structural validation, and what key signals confirm the target structure?

    Answer:

    • ¹H/¹³C NMR :
      • Phthalazinyl protons: δ 8.5–9.3 ppm (aromatic protons adjacent to the carbonyl).
      • Dimethoxyphenethyl: δ 3.7–3.9 ppm (OCH₃) and δ 2.7–3.3 ppm (CH₂CH₂ linkage) .
    • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₀H₂₀N₂O₄: 376.1423; observed: 376.1425) .
    • HPLC-PDA : Purity >95% with retention time consistency across reversed-phase C18 columns .

    Basic: What in vitro biological targets or assays are most relevant for initial pharmacological screening?

    Answer:

    • Neurodegenerative Targets : Alpha-synuclein aggregation assays (ThT fluorescence), given structural analogs (e.g., CNS-11g) show disaggregation activity .
    • Kinase Inhibition : Screen against kinases (e.g., JAK2, EGFR) due to phthalazinyl moieties’ ATP-binding affinity .
    • Cellular Uptake : Assess blood-brain barrier penetration using PAMPA-BBB models, leveraging low hydrogen bond donors/acceptors (<5) for CNS bioavailability .

    Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

    Answer:

    • Variable Substituents :
      • Modify dimethoxyphenethyl group: Replace OCH₃ with electron-withdrawing groups (e.g., -NO₂) to test target affinity .
      • Phthalazinyl modifications: Introduce halogens (e.g., Cl at C4) to enhance hydrophobic interactions .
    • Assay Design :
      • Parallel synthesis of analogs followed by high-throughput screening (HTS) in alpha-synuclein or kinase inhibition assays .
      • Computational docking (AutoDock Vina) to prioritize analogs with predicted binding energies ≤−8 kcal/mol .

    Advanced: How should researchers address discrepancies in reported biological activity across studies?

    Answer:

    • Source Analysis :
      • Verify compound purity (HPLC/MS) and stereochemical consistency (chiral HPLC) to exclude batch variability .
      • Replicate assays under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂) .
    • Data Normalization : Use internal controls (e.g., reference inhibitors like EGCG for alpha-synuclein) to calibrate inter-lab variability .

    Advanced: What strategies mitigate off-target effects in in vivo models?

    Answer:

    • Selective Functionalization : Introduce polar groups (e.g., -SO₂NH₂) to reduce lipid membrane permeability for non-CNS targets .
    • Pharmacokinetic Profiling :
      • Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability to refine dosing regimens .
      • Use CRISPR-engineered cell lines to isolate target-specific effects .

    Advanced: How can computational methods predict metabolic pathways and toxicity risks?

    Answer:

    • In Silico Tools :
      • SwissADME : Predict CYP450 metabolism (e.g., CYP3A4-mediated demethylation of OCH₃ groups) .
      • ProTox-II : Estimate hepatotoxicity (probability score <0.6) and mutagenicity (Ames test profiles) .
    • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .

    Advanced: What experimental controls are critical for validating target engagement in cellular models?

    Answer:

    • Negative Controls :
      • Use enantiomers or scrambled analogs to confirm stereospecific binding .
      • CRISPR knockout of the target protein (e.g., alpha-synuclein) to abolish compound effects .
    • Positive Controls : Co-administer known inhibitors (e.g., imatinib for kinase assays) to benchmark activity .

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